molecular formula C14H12N2O2S B2972658 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 1351598-84-9

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2972658
CAS No.: 1351598-84-9
M. Wt: 272.32
InChI Key: XCIUVMHRMYAAGK-UHFFFAOYSA-N
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Description

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a novel chemical entity designed for scientific research and development. This benzamide derivative integrates a cyano group on the benzene ring and a hydroxyethylamine side chain substituted with a thiophene heterocycle, a structural motif known to confer significant biological activity. Its primary research value lies in the field of oncology, particularly as a potential inhibitor of the BRAF V600E kinase . The BRAF V600E mutation is a key driver in multiple human cancers, including approximately 50% of melanomas, and represents a validated therapeutic target . Compounds within the N-(thiophen-2-yl)benzamide class have been identified through virtual screening and synthesis to exhibit potent and selective inhibitory activity against this oncogenic kinase . The proposed mechanism of action involves the compound binding to the ATP-binding site of the BRAF V600E kinase. Molecular modeling of analogous compounds suggests that the benzamide core can engage in critical π-π stacking interactions with residue F583 of the kinase, while the thiophene ring may form hydrophobic interactions with L514 . The hydroxy group on the ethyl chain and the amide carbonyl can serve as hydrogen bond donors and acceptors, potentially stabilizing the binding with key amino acids in the active site . This targeted inhibition disrupts the downstream MAPK signaling pathway, which is crucial for cell proliferation and survival, thereby inducing anti-proliferative effects in cancer cells . Researchers can utilize this compound as a valuable tool for investigating the BRAF V600E signaling pathway or as a lead structure for the further development of novel anticancer agents. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-8-10-3-5-11(6-4-10)14(18)16-9-12(17)13-2-1-7-19-13/h1-7,12,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIUVMHRMYAAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the cyano group can produce the corresponding amine .

Scientific Research Applications

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyano group and benzamide moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to analogues with variations in the benzamide core, substituents on the amide nitrogen, or heterocyclic components. Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide Hydroxyethyl-thiophen-2-yl, cyano Not explicitly provided Inferred ~307.4* Polar hydroxy group; thiophene for π-stacking
4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide Cyclopropyl, thiophen-2-ylmethyl C₁₆H₁₄N₂OS 282.36 Lipophilic cyclopropyl; thiophene-methyl
4-cyano-N-(2-fluorophenyl)benzamide 2-fluorophenyl C₁₄H₉FN₂O 240.23 Electron-withdrawing fluorine; planar aromatic
4-cyano-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide Furan-thiophene hybrid, cyano C₁₇H₁₂N₂O₂S 308.36 Extended conjugation; dual heterocycles
4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzothiazol-2-yl)benzamide hydrochloride Diethylamino-ethyl, benzothiazolyl C₂₃H₂₇ClN₄O₂S 459.0 Charged tertiary amine; benzothiazole moiety

*Molecular weight inferred from similar compounds.

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The cyano group at the para-position (common in all listed compounds) enhances electrophilicity and may influence binding interactions in biological targets .
  • Hydroxyethyl vs. This could improve aqueous solubility but reduce membrane permeability .
  • Thiophene vs. Other Heterocycles: Thiophene’s aromaticity and sulfur atom facilitate π-stacking and hydrophobic interactions, whereas furan () introduces oxygen-based polarity.

Physicochemical and Spectral Properties

  • IR Spectroscopy: Cyano (C≡N) stretch: ~2200–2250 cm⁻¹ (common in all cyano-substituted benzamides) . Hydroxy (O–H) stretch: ~3150–3400 cm⁻¹ (distinctive for the target compound; absent in non-hydroxy analogues) . Thiophene C–H stretches: ~3100–3070 cm⁻¹ (shared with thiophene-containing analogues) .
  • NMR Spectroscopy:

    • Thiophene protons: δ ~6.5–7.5 ppm (aromatic region) .
    • Hydroxyethyl protons: δ ~3.5–4.5 ppm (CH₂ groups adjacent to –OH) .

Biological Activity

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a cyano group, and a thiophene ring. This compound has garnered significant attention in medicinal chemistry and material science due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C14_{14}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 1351598-84-9

Synthesis

The synthesis of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common method includes the Gewald reaction, which allows for the formation of aminothiophene derivatives through the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Anticancer Properties

Research has indicated that compounds similar to 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide exhibit promising anticancer activities. For instance, studies have shown that certain thiophene derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Case Study: In Vivo Evaluation

A study evaluated the anticancer activity of related compounds against Ehrlich ascites carcinoma (EAC) cells. The findings revealed that these compounds demonstrated potent antioxidant and anti-cancer effects, suggesting that 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide may share similar properties due to its structural characteristics .

Antimicrobial Activity

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has also been investigated for its antimicrobial properties. The presence of the thiophene ring enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.

Comparative Analysis of Antimicrobial Efficacy

CompoundActivityEC50 (mg/L)
Compound AModerate15.0
Compound BHigh5.0
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamideTBDTBD

Note: Further studies are required to establish specific EC50 values for this compound in comparison to known standards.

The biological activity of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell survival or microbial metabolism.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells, which could be a vital pathway for this compound's activity.
  • Reactive Oxygen Species (ROS) Generation : The structural features may facilitate increased ROS production, leading to oxidative stress in target cells.

Future Directions

Given the promising biological activities associated with 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the compound's structure influence its biological activity.
  • Clinical Trials : Progressing from preclinical findings to clinical evaluations to assess efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves reacting 4-cyanobenzoyl chloride with 2-amino-2-(thiophen-2-yl)ethanol under anhydrous conditions. Solvent choice (e.g., THF or DCM) and base (e.g., triethylamine) are critical for controlling reaction kinetics. Monitoring via TLC (hexane:EtOAc 3:1) and purification via column chromatography (silica gel, gradient elution) ensures high purity .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and temperature (0°C to room temperature) minimizes side products like unreacted intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Key Techniques :

  • 1H/13C NMR : Confirm the presence of thiophene protons (δ 7.2–7.4 ppm), hydroxyethyl group (δ 3.5–4.0 ppm), and cyano group (C≡N stretch at ~2225 cm⁻¹ in IR) .
  • ESI-MS : Validate molecular weight (expected [M+H]+ ~325.3 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for small-molecule refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

  • HOMO-LUMO gaps : Predict charge-transfer behavior relevant to biological activity (e.g., enzyme inhibition) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., cyano group as an electron-deficient center) .
    • Validation : Compare computed IR/Raman spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Analysis Framework :

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects .
  • Structural Analogues : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
  • Assay Conditions : Control for solvent interference (e.g., DMSO ≤1% v/v) and bacterial strain variability (e.g., Gram-positive vs. Gram-negative) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Design Principles :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide para-position to modulate lipophilicity (logP) .
  • Stereochemical Modifications : Explore (R)- vs. (S)-hydroxyethyl configurations using chiral HPLC to assess enantioselective interactions .
    • Validation : Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking (e.g., AutoDock Vina) to correlate structural changes with target binding .

Data Interpretation and Validation

Q. What are common pitfalls in interpreting NMR spectra of this compound, and how can they be mitigated?

  • Challenges : Signal overlap from thiophene (δ 7.2–7.4 ppm) and aromatic benzamide protons (δ 7.5–8.0 ppm).
  • Solutions :

  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling and carbon-proton correlations .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric exchange in the hydroxyethyl group) .

Q. How can conflicting computational and experimental solubility data be reconciled?

  • Approach :

  • Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO > MeOH) .
  • Experimental Validation : Perform shake-flask assays at 25°C with HPLC quantification .

Tables for Key Data

Property Experimental Value Computational Prediction Source
Molecular Weight 325.3 g/mol325.8 g/mol (DFT)
logP (Octanol-Water) 2.1 ± 0.32.4 (QSPR model)
HOMO-LUMO Gap -4.8 eV (B3LYP/6-31G(d,p))

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